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molecular formula C15H26O4 B1509312 Ethyl 4-(2-tert-butoxy-2-oxoethyl)cyclohexanecarboxylate

Ethyl 4-(2-tert-butoxy-2-oxoethyl)cyclohexanecarboxylate

Cat. No. B1509312
M. Wt: 270.36 g/mol
InChI Key: NXCHGJFUBMROQJ-UHFFFAOYSA-N
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Patent
US08609675B2

Procedure details

To a 100 mL round-bottom flask was charged ethyl 4-(2-tert-butoxy-2-oxoethyl)cyclohexanecarboxylate (Int-4b, 2.00 g, 7.40 mmol) and 4N HCl in 1,4-dioxane. The resulting solution was stirred at room temperature for 2 hours. At this point the solvent was removed in vacuo and the resulting residue was diluted with DCM and washed with H2O. The organic layer was dried over Na2SO4 and reduced in vacuo. The resulting residue was taken on without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:19])[CH2:7][CH:8]1[CH2:13][CH2:12][CH:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:10][CH2:9]1)(C)(C)C.Cl>O1CCOCC1>[CH2:17]([O:16][C:14]([CH:11]1[CH2:12][CH2:13][CH:8]([CH2:7][C:6]([OH:19])=[O:5])[CH2:9][CH2:10]1)=[O:15])[CH3:18]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(CC1CCC(CC1)C(=O)OCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At this point the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
the resulting residue was diluted with DCM
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The resulting residue was taken on without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)OC(=O)C1CCC(CC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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